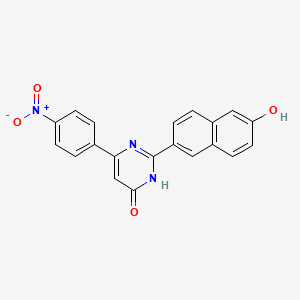

6-(4-Nitrophenyl)-2-(6-oxonaphthalen-2(6H)-ylidene)-2,3-dihydropyrimidin-4(1H)-one

Description

Properties

CAS No. |

651720-53-5 |

|---|---|

Molecular Formula |

C20H13N3O4 |

Molecular Weight |

359.3 g/mol |

IUPAC Name |

2-(6-hydroxynaphthalen-2-yl)-4-(4-nitrophenyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C20H13N3O4/c24-17-8-5-13-9-15(2-1-14(13)10-17)20-21-18(11-19(25)22-20)12-3-6-16(7-4-12)23(26)27/h1-11,24H,(H,21,22,25) |

InChI Key |

CVEQWXFZUCIQGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)NC(=N2)C3=CC4=C(C=C3)C=C(C=C4)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Component Selection and Modifications

Aldehyde Component: The 4-nitrobenzaldehyde is used as the aromatic aldehyde, providing the 4-nitrophenyl substituent. Electron-poor aromatic aldehydes like 4-nitrobenzaldehyde have been shown to give better yields in Biginelli reactions under heterogeneous catalysis conditions.

β-Ketoester or Equivalent: Instead of classical β-ketoesters, the keto counterpart is often modified to include naphthalenone derivatives. The 6-oxonaphthalen-2(6H)-ylidene moiety is introduced via a Knoevenagel condensation step prior to the Biginelli reaction or through post-modification of the dihydropyrimidinone scaffold.

Urea Derivative: Urea or substituted ureas are used, with some protocols employing modified urea analogs or guanidine derivatives to improve reaction scope and yields.

Reaction Conditions

Catalysts: Both homogeneous and heterogeneous acid catalysts have been employed. Trichloroacetic acid and Brønsted acidic ionic liquids are common homogeneous catalysts, while silicotungstic acid supported on Amberlyst-15 and other solid acids serve as heterogeneous catalysts.

Solvent and Temperature: Solvent-free conditions or polar solvents like ethanol or DMSO are used. Reaction temperatures typically range from 70°C to 90°C, with reaction times varying from 40 minutes to several hours depending on catalyst and substrate.

Microwave and Ultrasound Irradiation: To enhance reaction rates and yields, microwave-assisted and ultrasound-promoted Biginelli reactions have been reported, enabling one-pot synthesis and in situ generation of aldehydes from benzyl halides.

Detailed Preparation Methodology

Stepwise Synthesis Outline

| Step | Description | Reagents/Conditions | Outcome | |

|---|---|---|---|---|

| 1 | Preparation of 6-oxonaphthalen-2(6H)-ylidene intermediate | Knoevenagel condensation of 6-oxonaphthalene-2-carbaldehyde with appropriate active methylene compound | Formation of unsaturated carbonyl compound | |

| 2 | Biginelli condensation | 4-nitrobenzaldehyde + urea + keto intermediate | Acid catalyst (e.g., trichloroacetic acid, ionic liquid, or solid acid) at 70-90°C, solvent-free or ethanol | Formation of dihydropyrimidinone core with desired substituents |

| 3 | Purification | Cooling, filtration, recrystallization from ethanol | Pure 6-(4-Nitrophenyl)-2-(6-oxonaphthalen-2(6H)-ylidene)-2,3-dihydropyrimidin-4(1H)-one |

Representative Experimental Procedure

Mix 1 mmol of 4-nitrobenzaldehyde, 1 mmol of the 6-oxonaphthalenylidene keto intermediate, and 1 mmol of urea in the presence of 20 mol% trichloroacetic acid.

Stir the mixture at 80°C under solvent-free conditions for 1-2 hours.

After completion (monitored by TLC), cool the reaction mixture and add ethanol to precipitate the product.

Filter, wash with cold ethanol, and recrystallize to obtain the pure compound.

Comparative Data on Catalysts and Yields

Research Findings and Optimization Insights

Electron-withdrawing groups on the aromatic aldehyde, such as the nitro group, enhance the electrophilicity and improve yields in the Biginelli reaction.

Modifying the ketoester component to include naphthalenone derivatives broadens the scope but may require longer reaction times or stronger acid catalysts.

Heterogeneous catalysts facilitate easier product isolation and catalyst recycling, aligning with green chemistry principles.

Ultrasound and microwave irradiation significantly reduce reaction times and improve yields, especially for sterically hindered substrates.

The choice of β-ketoester has less impact on yield compared to the aldehyde component, as the rate-determining step involves aldehyde activation.

Summary Table of Preparation Methods

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Classical Biginelli (acid catalyzed) | Simple, well-established | High yields with common substrates | Longer reaction times, limited substrate scope |

| Modified Biginelli with Knoevenagel intermediate | Allows bulky keto components | Enables complex substitution | Requires multistep synthesis |

| Heterogeneous catalysis | Solid acid catalysts, solvent-free | Easy catalyst recovery, green | Sometimes longer reaction times |

| Microwave/Ultrasound-assisted | Rapid, one-pot | Short reaction times, high yields | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydroxynaphthalen-2-yl)-6-(4-nitrophenyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

Reduction: The nitro group can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

Oxidation: Formation of 2-(6-oxonaphthalen-2-yl)-6-(4-nitrophenyl)pyrimidin-4(1H)-one.

Reduction: Formation of 2-(6-Hydroxynaphthalen-2-yl)-6-(4-aminophenyl)pyrimidin-4(1H)-one.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmacological Potential

Dihydropyrimidinones like 6-(4-Nitrophenyl)-2-(6-oxonaphthalen-2(6H)-ylidene)-2,3-dihydropyrimidin-4(1H)-one exhibit a range of biological activities:

- Antimicrobial Activity : Studies have demonstrated that compounds within this class can possess significant antimicrobial properties against various pathogens.

- Antitumor Effects : Preliminary research suggests potential anticancer properties, warranting further investigation into their mechanisms of action.

- Enzyme Inhibition : These compounds may act as inhibitors for specific enzymes, which could be beneficial in treating diseases linked to enzyme dysfunctions.

Chemical Biology

The unique structural features enable this compound to serve as a probe in chemical biology studies. Its interactions with biological targets can provide insights into cellular processes and disease mechanisms.

Material Science

Research has indicated that derivatives of dihydropyrimidinones can be utilized in material science for developing new polymers or nanomaterials due to their stability and reactivity.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various dihydropyrimidinones against Gram-positive and Gram-negative bacteria. The results indicated that derivatives similar to this compound exhibited significant inhibition zones, suggesting their potential as new antimicrobial agents.

Case Study 2: Antitumor Activity

In another investigation, researchers synthesized several derivatives and tested them against cancer cell lines. The findings revealed that certain modifications enhanced cytotoxic effects on specific cancer types, highlighting the importance of structural variations in improving therapeutic efficacy.

Mechanism of Action

The mechanism of action of 2-(6-Hydroxynaphthalen-2-yl)-6-(4-nitrophenyl)pyrimidin-4(1H)-one depends on its specific application:

Pharmacological Effects: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Fluorescent Probes: The compound’s fluorescence properties can be exploited to monitor biological processes or detect specific biomolecules.

Material Science: Its electronic properties can be harnessed in the design of organic electronic devices.

Comparison with Similar Compounds

Key Structural Features :

- Naphthalenone-ylidene moiety: Contributes to extended conjugation, which may influence optical properties or intermolecular interactions .

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related dihydropyrimidinones and pyrimidine derivatives:

Key Observations:

In contrast, 4-chlorophenyl derivatives exhibit antimicrobial activity , while propylthiouracil (a thioxo analogue) targets thyroid function . Thioxo vs. Oxo Groups: Thioxo derivatives (e.g., ) often show enhanced metabolic stability compared to oxo analogues due to reduced susceptibility to hydrolysis .

Key Observations:

Biological Activity

6-(4-Nitrophenyl)-2-(6-oxonaphthalen-2(6H)-ylidene)-2,3-dihydropyrimidin-4(1H)-one, also known by its CAS number 651720-53-5, is a complex organic compound characterized by a pyrimidinone core. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. It features a nitrophenyl group and an oxonaphthalenylidene moiety, which contribute to its unique chemical properties.

- Molecular Formula : C20H13N3O4

- Molecular Weight : 359.3 g/mol

- IUPAC Name : 2-(6-hydroxynaphthalen-2-yl)-4-(4-nitrophenyl)-1H-pyrimidin-6-one

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. The nitro group may enhance the compound's reactivity and affinity for biological targets, potentially leading to therapeutic effects.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit:

- Antioxidant Activity : The presence of the nitrophenyl group is associated with increased antioxidant properties, which can mitigate oxidative stress in biological systems.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit metabolic enzymes such as acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders .

Biological Activity Data

Case Studies

- Anticancer Activity : A study investigated the cytotoxic effects of related dihydropyrimidinones on cancer cell lines. Results indicated significant growth inhibition in breast cancer cells, suggesting potential for further development as anticancer agents.

- Neuroprotective Effects : Another research highlighted the neuroprotective properties of related compounds against oxidative stress-induced neuronal damage. This suggests that this compound may have applications in neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

- Condensation Reactions : Combining 6-hydroxynaphthalene derivatives with nitrobenzaldehyde under basic conditions.

- Cyclization : Formation of the pyrimidinone ring through reactions with guanidine.

Comparison with Related Compounds

The presence of both hydroxynaphthyl and nitrophenyl groups distinguishes this compound from similar derivatives, impacting its reactivity and biological profile.

| Compound | Key Features |

|---|---|

| 2-(6-Hydroxynaphthalen-2-yl)-6-(4-methylphenyl)pyrimidin-4(1H)-one | Lacks nitro group; altered reactivity |

| 2-(6-Hydroxynaphthalen-2-yl)-6-(phenyl)pyrimidin-4(1H)-one | Simplified structure; potential lower activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(4-nitrophenyl)-2-(6-oxonaphthalen-2(6H)-ylidene)-2,3-dihydropyrimidin-4(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via a three-component condensation involving a substituted naphthalenone, a nitrophenyl derivative, and urea under acidic conditions (e.g., concentrated HCl in DMF). Key steps include:

- Refluxing precursors with ZnCl₂ as a catalyst (for ketone formation) .

- Cyclocondensation with urea at controlled temperatures (80–100°C) to form the dihydropyrimidinone core .

- Optimization involves adjusting molar ratios (e.g., 1:1.2:1.5 for aldehyde/ketone/urea) and reaction time (12–24 hours) to maximize yield. Purity is confirmed via TLC and recrystallization using ethanol-water mixtures .

Q. How can structural characterization of this compound be systematically validated?

- Methodological Answer : Use a multi-spectral approach:

- ¹H/¹³C NMR : Confirm the presence of the nitrophenyl group (δ 8.2–8.4 ppm for aromatic protons) and naphthalenone moiety (δ 6.8–7.5 ppm) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and NH bends (~3200 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the fused pyrimidinone-naphthalenone structure .

Advanced Research Questions

Q. What strategies resolve contradictory reports on the biological activity of dihydropyrimidinone derivatives?

- Methodological Answer :

- Comparative Bioassays : Test the compound against standardized microbial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) using agar diffusion and MIC assays. Compare results with structurally analogous derivatives (e.g., chloro- or methoxy-substituted variants) to isolate substituent effects .

- Molecular Modeling : Perform docking studies (e.g., AutoDock Vina) to assess interactions with target enzymes (e.g., DNA gyrase for antimicrobial activity). Correlate binding affinities with experimental IC₅₀ values .

Q. How can the compound’s photophysical properties be exploited in material science applications?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure absorbance/emission spectra in polar solvents (e.g., DMSO) to identify π→π* transitions (~300–400 nm) indicative of conjugation between the nitrophenyl and naphthalenone groups .

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to model HOMO-LUMO gaps and predict charge-transfer behavior .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?

- Methodological Answer :

- Factorial Design : Vary substituents (e.g., nitro, chloro, methoxy) at the phenyl and naphthalenone positions. Use a 2³ factorial matrix to assess synergistic effects on bioactivity .

- Principal Component Analysis (PCA) : Reduce dimensionality of spectral/biological data to identify critical structural motifs .

Methodological and Theoretical Framework Questions

Q. How to integrate computational chemistry into mechanistic studies of this compound’s reactivity?

- Methodological Answer :

- Transition State Analysis : Use QM/MM simulations (e.g., ORCA) to model cyclocondensation steps, identifying rate-limiting barriers (e.g., urea nucleophilic attack) .

- Solvent Effects : Apply COSMO-RS to predict solvent polarity’s impact on reaction kinetics .

Q. What theoretical frameworks guide the interpretation of its electrochemical behavior?

- Methodological Answer :

- Marcus Theory : Analyze electron-transfer kinetics (e.g., cyclic voltammetry) to correlate redox potentials with substituent electronic effects .

- Frontier Molecular Orbital (FMO) Theory : Relate HOMO localization on the naphthalenone moiety to oxidative stability .

Data Analysis and Reproducibility

Q. How to address variability in synthetic yields across laboratories?

- Methodological Answer :

- Robustness Testing : Use a Plackett-Burman design to screen critical factors (e.g., humidity, reagent grade) .

- In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust reaction parameters in real time .

Q. What statistical methods validate reproducibility in biological assays?

- Methodological Answer :

- Intraclass Correlation Coefficient (ICC) : Calculate ICC ≥0.8 for triplicate experiments to confirm assay precision .

- Bland-Altman Plots : Compare inter-lab variability in MIC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.